
Methyl 2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a yellow crystalline powder known for its applications in various fields of chemistry and industry. The compound is also referred to as methyl 3-nitrosalicylate and is a derivative of 3-nitrosalicylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-nitrobenzoate can be synthesized through the nitration of methyl salicylate. The process involves the reaction of methyl salicylate with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Various nucleophiles like halides or alkoxides.
Major Products Formed
Reduction: Methyl 2-hydroxy-3-aminobenzoate.
Substitution: Depending on the nucleophile, products like methyl 2-alkoxy-3-nitrobenzoate can be formed.
Scientific Research Applications
Methyl 2-hydroxy-3-nitrobenzoate, also known as methyl 3-nitrosalicylate, is a compound with the molecular formula and a molecular weight of 197.14 . It is a derivative of 3-Nitrosalicylic acid and has shown an ability to bind to Molybdenum . Methyl salicylate and its analogs, including this compound, are valuable intermediates in organic synthesis and exhibit potential applications for functional materials and drugs .
Synonyms
Some synonyms for this compound include :
- Methyl 3-nitrosalicylate
- RARECHEM AL BF 0272
- 3-Nitromethyl salicylate
- Methyl 2-hydroxy-3-benzoate
- 2-methoxycarbonyl-6-nitrophenolate
- Methyl 3-nitrosalicylate, 98% 5GR
- 2-Hydroxy-3-nitrobenzoic acid methyl ester
- 3-Nitro-2-hydroxybenzoic acid methyl ester
Uses
3-Nitrosalicylic Acid Methyl Ester is a derivative of 3-Nitrosalicylic acid, which has been shown to bind to Molybdenum . Methyl salicylate and its analogues are useful intermediates in organic synthesis and show potential applications for functional materials and drugs .
Safety and Hazards
This compound is classified with the following GHS classifications :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxybenzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 4-hydroxy-3-nitrobenzoate: Similar structure but with the hydroxyl group in a different position, affecting its reactivity and interactions.
Uniqueness
Methyl 2-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the aromatic ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Biological Activity
Methyl 2-hydroxy-3-nitrobenzoate, also known as methyl 3-nitrosalicylate, is an organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its notable biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxyl group and a nitro group on the aromatic ring, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with biological molecules, influencing various cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo reduction in biological systems to form reactive intermediates that may interact with cellular macromolecules, potentially leading to antimicrobial or anti-inflammatory effects .
- Hydrogen Bonding : The hydroxyl group enhances the compound's ability to form hydrogen bonds with proteins and enzymes, facilitating interactions that can modulate enzymatic activity or receptor signaling pathways .
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which may protect cells from oxidative stress and contribute to its therapeutic potential .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. In a study evaluating various derivatives for their antibacterial effects, this compound showed significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anti-inflammatory Effects
In vitro studies have indicated that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This effect was assessed using macrophage cell lines treated with lipopolysaccharide (LPS), revealing a dose-dependent decrease in cytokine levels.
Case Study: Cancer Research
A notable case study involved the evaluation of this compound as a potential anticancer agent. In this study, the compound was tested on human cancer cell lines (e.g., HeLa cells). Results indicated that treatment with this compound led to significant apoptosis in cancer cells, suggesting its utility in cancer therapy development.
Pharmacological Applications
The unique structure of this compound makes it a valuable precursor for synthesizing various pharmaceuticals. Its derivatives are being explored for applications in treating inflammatory diseases and infections due to their potent biological activities.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Methyl 2-hydroxy-3-nitrobenzoate, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves nitration of methyl salicylate derivatives under controlled conditions. Key factors include temperature (maintained below 50°C to avoid over-nitration) and choice of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures). Regioselectivity at the 3-position is achieved by steric and electronic effects of the hydroxyl and ester groups . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate the product (>95% purity) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.2–8.5 ppm), with distinct splitting patterns due to nitro and hydroxyl substituents. The methoxy group appears as a singlet at δ 3.9–4.1 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch). A broad O–H stretch (~3300 cm⁻¹) confirms intramolecular hydrogen bonding .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How does single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Crystallographic refinement using SHELXL (via SHELX suite) reveals bond lengths (e.g., C–O ester: ~1.36 Å, C–NO₂: ~1.48 Å) and angles, confirming the planar nitro group and intramolecular hydrogen bonding between hydroxyl and nitro oxygen (O···O distance ~2.65 Å) . Data-to-parameter ratios >12:1 ensure reliability .
Q. What hydrogen-bonding motifs are observed in the crystal packing, and how do they influence material properties?
- Methodological Answer : Graph set analysis (using Etter’s formalism) identifies R₂²(8) motifs from hydroxyl-nitro interactions, forming chains along the crystallographic axis. These interactions stabilize the lattice, contributing to the compound’s high melting point (127–132°C) . ORTEP-III visualizes these networks, aiding in topology analysis .
Q. How can discrepancies in reported melting points (e.g., 127–132°C vs. 135°C) be resolved experimentally?
- Methodological Answer : Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to detect polymorphic transitions. Compare results with literature values from high-purity samples (>98% by HPLC) . Contaminants like residual solvents or isomers (e.g., 4-nitro analogs) may lower observed melting points .
Q. What computational methods validate experimental spectral data and predict reactivity?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts and IR frequencies, with deviations <5% confirming structural assignments. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts electrophilic attack sites, aligning with observed nitration regiochemistry .
Q. Data Interpretation & Tools
Q. How to interpret contradictory NOESY data for conformational analysis?
- Methodological Answer : Cross-peak absence between hydroxyl and methoxy protons suggests rapid exchange in solution, masking intramolecular hydrogen bonding observed in the solid state. Variable-temperature NMR (e.g., 25°C to −40°C) can slow exchange rates, revealing hidden correlations .
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Q. Which software tools optimize crystallographic refinement for low-resolution datasets?
Properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22621-41-6 | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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